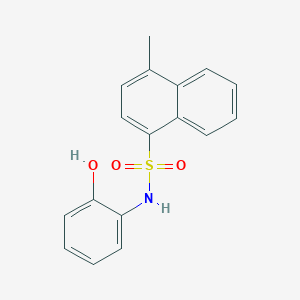
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide, also known as FLI-06, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FLI-06 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is known to inhibit the activity of the protein kinase CK1δ. CK1δ is involved in a variety of cellular processes, including the regulation of Wnt signaling, which is critical for the development and maintenance of stem cells. By inhibiting CK1δ, this compound is thought to promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the promotion of NSC differentiation, the inhibition of cancer cell growth, and the modulation of Wnt signaling. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is its high yield and purity, which makes it ideal for use in laboratory experiments. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its specificity for CK1δ, which may limit its potential applications in certain research areas.
Future Directions
There are numerous future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide, including the development of new derivatives with improved specificity and efficacy, the investigation of its potential applications in other research areas, such as cancer immunotherapy, and the development of cell-based therapies for neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential implications for human health.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the amide intermediate, which is subsequently treated with acetic anhydride to yield this compound in high yield and purity.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide has been widely used in scientific research to investigate its potential applications in various fields, including neuroscience, cancer research, and regenerative medicine. One of the key areas of research has been in the study of neural stem cells (NSCs) and their potential for regenerative medicine. This compound has been shown to promote the differentiation of NSCs into neurons, which has significant implications for the development of cell-based therapies for neurological disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-7-4-12(5-8-15)10-17(20)19-16-9-6-13-2-1-3-14(13)11-16/h4-9,11H,1-3,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWFASODHZMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5010378.png)


![5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5010407.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5010410.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5010412.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5010439.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5010444.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)